molecular formula C3H5Cl B1220616 1-Chloro-1-propene CAS No. 590-21-6

1-Chloro-1-propene

Cat. No. B1220616
Key on ui cas rn: 590-21-6
M. Wt: 76.52 g/mol
InChI Key: OWXJKYNZGFSVRC-UHFFFAOYSA-N
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Patent
US07932293B2

Procedure details

In a 3000 mL reaction flask was charged 1-hexanol (500 g, 4.9 mol), a 40% by weight in water solution of tetrabutyl ammonium hydroxide (65 g, 0.10 mol), and a 50% by weight solution of NaOH (480 g, 6.6 mol). The mixture was heated to 70° C. and 3-chloro-2-propene (530 g, 5.9 mol) was fed into the reaction over 3 hours. The reaction was aged for 7 hours at 70° C., and then cooled to room temperature. The reaction was quenched with 800 mL of water, and the layers separated. The organic layer washed with 800 mL water and 800 mL of brine. The crude product was purified by distillation to give 550 g of ether, a 72% yield.
Quantity
500 g
Type
reactant
Reaction Step One
Name
tetrabutyl ammonium hydroxide
Quantity
65 g
Type
reactant
Reaction Step Two
Name
Quantity
480 g
Type
reactant
Reaction Step Three
Quantity
530 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[OH-].C([N+](C[CH2:23][CH2:24][CH3:25])(CCCC)CCCC)CCC.[OH-].[Na+].Cl[CH:29]=CC>O>[CH3:29][C:24](=[CH2:23])[CH2:25][O:7][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
C(CCCCC)O
Step Two
Name
tetrabutyl ammonium hydroxide
Quantity
65 g
Type
reactant
Smiles
[OH-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
480 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
530 g
Type
reactant
Smiles
ClC=CC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 3000 mL reaction flask
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 800 mL of water
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
The organic layer washed with 800 mL water and 800 mL of brine
DISTILLATION
Type
DISTILLATION
Details
The crude product was purified by distillation
CUSTOM
Type
CUSTOM
Details
to give 550 g of ether

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
Smiles
CC(COCCCCCC)=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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